6-Ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one
Description
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Properties
IUPAC Name |
6-ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2S/c1-2-8-7-10-13(19-8)16-12(18-14(10)17)9-5-3-4-6-11(9)15/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMARZZSMYAONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(OC2=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327340 | |
| Record name | 6-ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642321 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
461437-58-1 | |
| Record name | 6-ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets via nucleophilic substitution or free radical reactions.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Ethyl-2-(2-fluoro-phenyl)-thieno[2,3-d][1,3]oxazin-4-one are currently unknown. These properties are crucial in determining the bioavailability of the compound, which is a key factor in its potential efficacy as a therapeutic agent.
Biological Activity
6-Ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound known for its diverse pharmacological properties. This compound features an ethyl group at the 6-position and a 2-fluorophenyl substituent at the 2-position of the oxazine ring, which enhances its lipophilicity and stability. The unique structural characteristics of this compound make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
The molecular formula of this compound is C14H10FNO2S, with a molar mass of 275.3 g/mol. Its physical properties include a predicted density of approximately 1.39 g/cm³ and a boiling point around 386.3 °C .
| Property | Value |
|---|---|
| Molecular Formula | C14H10FNO2S |
| Molar Mass | 275.3 g/mol |
| Density | 1.39 g/cm³ |
| Boiling Point | 386.3 °C |
Synthesis
The synthesis of this compound typically involves cyclization reactions. A common method includes the following steps:
- Formation of the Thieno[2,3-d][1,3]oxazine Core : Achieved through cyclization involving thioamides and electrophiles.
- Introduction of the Ethyl Group : Via alkylation using ethyl halides under basic conditions.
- Introduction of the Fluorophenyl Group : Accomplished through coupling reactions such as Suzuki or Heck reactions using appropriate boronic acids or halides .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with fluorophenyl groups have shown enhanced activity against various gram-positive bacteria and fungi .
- Case Study : A study demonstrated that certain fluorinated compounds exhibited notable antimicrobial activity against strains like Staphylococcus aureus and Candida albicans, suggesting that the introduction of fluorine enhances biological efficacy .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that related compounds exhibit cytotoxic effects on human cancer cell lines such as A-549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma). Some derivatives reported IC50 values below 10 μM, indicating potent anticancer activity .
| Cell Line | IC50 (μM) |
|---|---|
| A-549 (Lung Carcinoma) | <10 |
| MDA-MB-231 (Breast) | <10 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of a fluorine atom in the phenyl group significantly influences the biological activity of these compounds. The lipophilicity imparted by fluorine is believed to enhance membrane permeability and interaction with biological targets .
Scientific Research Applications
Medicinal Chemistry Applications
6-Ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one has been investigated for various biological activities:
- Anticancer Activity : Research indicates that compounds with thieno[2,3-d][1,3]oxazine structures may inhibit key enzymes involved in cancer progression. The specific interactions with molecular targets can lead to the development of potent anticancer agents .
- Enzyme Inhibition : This compound may serve as an inhibitor for enzymes crucial in various biological pathways. For instance, it has shown promise as a MIF (Macrophage Migration Inhibitory Factor) inhibitor, which could be relevant in treating inflammatory diseases .
- Pharmacological Studies : The unique substitution pattern of this compound allows for diverse pharmacological profiles. Studies have suggested that the fluorine atom enhances interactions with biological targets, making it a valuable scaffold for drug design .
Case Studies
Several studies have highlighted the applications of this compound:
- Inhibition of MIF : A study demonstrated that derivatives of this compound could effectively inhibit MIF-catalyzed reactions in vitro, suggesting potential therapeutic applications in cancer treatment .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the phenyl ring can significantly affect the potency of the compound as an enzyme inhibitor. For instance, specific substitutions led to improved inhibitory activity against MIF .
Chemical Reactions Analysis
Oxidation Reactions
The thieno[2,3-d] oxazine core is susceptible to oxidation, particularly at the sulfur atom in the thiophene ring. Key reactions include:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Potassium permanganate | Acidic or neutral aqueous | Sulfoxide or sulfone derivatives | Degree of oxidation depends on stoichiometry. |
| Chromium trioxide | Anhydrous dichloromethane | Sulfone formation | Yields stable sulfones with enhanced polarity. |
Research Insight : Oxidation products like sulfones are critical intermediates in medicinal chemistry for improving solubility and bioavailability. A study on analogous thienooxazinones demonstrated that sulfone derivatives exhibit improved binding affinity to enzymatic targets due to increased dipole interactions .
Reduction Reactions
The oxazine ring undergoes reduction under controlled conditions, leading to structural modifications:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Lithium aluminum hydride | Dry tetrahydrofuran | Ring-opened dihydrothiophene derivatives | Reduces the oxazine ring to a secondary amine. |
| Sodium borohydride | Methanol, 0°C | Partial reduction of carbonyl groups | Selective for ketone moieties. |
Industrial Application : Reduced derivatives are utilized in continuous flow reactors to optimize yields. For example, automated synthesis platforms achieve >80% purity for dihydrothiophene intermediates.
Substitution Reactions
The 2-fluorophenyl and ethyl substituents enable electrophilic and nucleophilic substitutions:
Electrophilic Aromatic Substitution
| Reagent | Position | Product | Yield |
|---|---|---|---|
| Bromine (Br₂) | Para to F | 2-(2-Fluoro-4-bromophenyl) derivative | 65–70% |
| Nitration (HNO₃/H₂SO₄) | Meta to F | Nitro-substituted analog | 55–60% |
Nucleophilic Substitution
The ethyl group participates in SN2 reactions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 80°C | 6-Methyl derivative | Ethyl-to-methyl substitution with 75% efficiency. |
Mechanistic Studies : The fluorine atom’s electron-withdrawing effect directs electrophiles to specific positions on the phenyl ring, as confirmed by computational modeling.
Cycloaddition and Ring-Opening Reactions
The compound participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused bicyclic systems. Ring-opening reactions under alkaline conditions generate thiophene-carboxamide intermediates, which are precursors for larger heterocycles .
Comparative Reactivity
A comparative study of analogs revealed:
-
Fluoro vs. Chloro Substituents : The 2-fluorophenyl group enhances electrophilic substitution rates by 20% compared to chloro analogs due to reduced steric hindrance.
-
Ethyl vs. Methyl Groups : Ethyl substituents improve stability under oxidative conditions, with a 15% higher yield in sulfone formation.
Industrial-Scale Reaction Optimization
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Oxidation (KMnO₄) | Batch, 6 h, 60% yield | Continuous flow, 2 h, 85% yield |
| Reduction (LiAlH₄) | −20°C, 4 h | −10°C, 1 h with in-line quenching |
Automated platforms reduce reaction times by 50% while maintaining >90% purity.
Theoretical and Experimental Validation
Density functional theory (DFT) calculations align with experimental data, confirming that the electron-deficient thienooxazine core drives regioselectivity in substitution reactions. For instance, the LUMO distribution predicts preferential attack at the C5 position of the thiophene ring .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare thieno[2,3-d][1,3]oxazin-4-one derivatives, including 6-Ethyl-2-(2-fluorophenyl) analogs?
- Methodological Answer : The Gewald reaction is a foundational approach, involving the condensation of cycloalkyl ketones with ethyl cyanoacetate in the presence of sulfur and N,N-diethylamine in ethanol. Subsequent O-demethylation using BBr₃ in dry CH₂Cl₂ yields hydroxyl or ethyl-substituted intermediates. Cyclization steps with acetic anhydride or acyl chlorides under reflux conditions finalize the oxazinone core . For fluorophenyl substitution, electrophilic aromatic substitution or coupling reactions with fluorinated precursors are typical .
Q. How is the structural integrity of 6-Ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one validated?
- Methodological Answer : Techniques include NMR (¹H/¹³C) for confirming substituent positions and stereochemistry, mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography for absolute configuration determination. IR spectroscopy identifies carbonyl (C=O) and oxazinone ring vibrations (~1750 cm⁻¹) .
Q. What preliminary biological assays are recommended for screening its bioactivity?
- Methodological Answer : Initial screening against serine proteases (e.g., human leukocyte elastase) via fluorometric or spectrophotometric assays measuring Ki values. Use Michaelis-Menten kinetics to assess inhibition potency. Parallel testing against related enzymes (e.g., cholesterol esterase, acetylcholinesterase) ensures selectivity .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Methodological Answer : Optimize Gewald reaction conditions by varying solvent polarity (e.g., ethanol vs. DMF), reaction temperature (40–50°C), and catalyst load (e.g., N,N-diethylamine). Post-cyclization purification via column chromatography with gradient elution (hexane/EtOAc) improves yield. Kinetic studies of intermediate steps (e.g., O-demethylation) can identify rate-limiting stages .
Q. What strategies address contradictory data in enzyme inhibition kinetics (e.g., high Ki variability across studies)?
- Methodological Answer : Perform hyperbolic mixed-type inhibition analysis to distinguish competitive vs. non-competitive binding. Use stopped-flow assays to monitor acyl-enzyme intermediate formation (common for oxazinones). Validate findings with structural analogs to isolate substituent effects (e.g., fluorophenyl vs. chlorophenyl) .
Q. How does the 2-fluorophenyl substituent influence hydrolytic stability and inhibitory potency?
- Methodological Answer : Fluorine’s electron-withdrawing effect enhances oxazinone ring stability by reducing nucleophilic attack susceptibility. Compare degradation rates (via HPLC) of fluorophenyl analogs vs. non-fluorinated derivatives in buffered solutions (pH 7.4). SAR studies show fluorophenyl groups improve Ki values by ~30% in elastase inhibition due to enhanced hydrophobic interactions .
Q. What computational methods support the design of derivatives with improved target selectivity?
- Methodological Answer : Pharmacophore modeling (e.g., HypoGen) identifies critical features (e.g., hydrogen bond acceptors, hydrophobic pockets) for C1s or elastase binding. Molecular docking (AutoDock Vina) validates binding poses, while MD simulations assess stability of enzyme-inhibitor complexes. Substructure searches (e.g., PubChem) prioritize analogs with modified fused rings (e.g., cyclopenta vs. cyclohepta) .
Q. How are acyl-enzyme intermediates characterized during serine protease inhibition?
- Methodological Answer : Use LC-MS to detect covalent adducts (e.g., enzyme-inhibitor complexes). Stopped-flow UV/Vis spectroscopy monitors burst-phase kinetics (rapid acylation followed by slow deacylation). Compare IC₅₀ values under pre-steady-state vs. steady-state conditions to confirm mechanism .
Notes
- Avoid substitutions that reduce ring planarity (e.g., bulky groups at C-2), as they diminish enzyme binding .
- Fluorophenyl analogs exhibit superior pharmacokinetic profiles due to enhanced metabolic stability .
- Contradictory potency data may arise from assay conditions (e.g., substrate concentration, buffer pH); standardize protocols using reference inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
